Product packaging for Diisopropyl xanthogen disulfide(Cat. No.:CAS No. 105-65-7)

Diisopropyl xanthogen disulfide

Cat. No.: B1670633
CAS No.: 105-65-7
M. Wt: 270.5 g/mol
InChI Key: ZWWQICJTBOCQLA-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Chemistry

Isopropylxanthic disulfide, also known as diisopropyl xanthogen disulfide, is an organosulfur compound that has garnered significant attention across various chemical disciplines. Its utility stems from the reactive disulfide bond and the xanthate functional groups.

In the field of polymer chemistry , isopropylxanthic disulfide is a key player in controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.commdpi.com It functions as a chain transfer agent, particularly for "less activated" monomers like vinyl acetate (B1210297), allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. mdpi.com Research has demonstrated that the in-situ formation of xanthate RAFT agents from isopropylxanthic disulfide allows for precise control over the polymerization process. mdpi.comresearchgate.netresearchgate.net This has been instrumental in creating complex macromolecular architectures, including block copolymers. mdpi.com

The compound is a well-established vulcanization accelerator in the rubber industry. made-in-china.com During vulcanization, it decomposes to provide sulfur atoms that create crosslinks between polymer chains, enhancing the strength, elasticity, and durability of rubber products. researchgate.net Studies have shown a synergistic effect when used in combination with other accelerators, leading to improved physicomechanical properties of rubber compounds.

In mineral processing , it serves as a froth flotation agent for the separation of sulfide (B99878) minerals. cymitquimica.comcamachem.comwikipedia.org Xanthates, in general, are used to make mineral surfaces hydrophobic, allowing them to attach to air bubbles and be separated from the ore slurry. wikipedia.org911metallurgist.com Isopropylxanthic disulfide is specifically noted for its use in the flotation of minerals like copper, lead, gold, nickel, and zinc ores. wikipedia.orgindustrialchemicals.gov.au The mechanism often involves the oxidation of xanthate ions to dixanthogen (B1670794) at the mineral surface, which imparts the necessary hydrophobicity for flotation. 911metallurgist.comtaylorandfrancis.com

As a reagent in organic synthesis , isopropylxanthic disulfide is valuable for creating sulfur-containing heterocyclic compounds. guidechem.com Its structure allows it to act as a sulfur donor in various synthetic pathways. guidechem.com Recent research has explored its use in radical-triggered tandem reactions to construct complex molecular frameworks, such as 6-sulfanylmethyl phenanthridines.

Furthermore, its applications extend to being an additive in lubricants , where it improves thermal stability and reduces wear. It has also been investigated for potential use as a herbicide and in the development of materials for energy storage , such as in redox flow batteries, where it demonstrates excellent cycling stability. nih.gov

Historical Trajectories and Foundational Studies in Isopropylxanthic Disulfide Chemistry

The history of isopropylxanthic disulfide is intrinsically linked to the discovery and development of xanthate chemistry. The Danish chemist William Christopher Zeise discovered and named xanthates in 1823, deriving the name from the Greek word for "yellowish" due to the color of many xanthate salts. wikipedia.org The foundational synthesis of xanthate salts, known as xanthation, involves the reaction of an alcohol with carbon disulfide in the presence of an alkali. camachem.comwikipedia.org

The synthesis of isopropylxanthic disulfide itself typically follows from its corresponding xanthate salt, sodium isopropyl xanthate. nih.gov This is achieved through an oxidation reaction. wikipedia.org Early and common industrial methods involve the oxidation of sodium isopropyl xanthate with oxidizing agents like potassium persulfate or chlorine. nih.gov One patented method describes a one-step process using isopropanol (B130326), a solid base, carbon disulfide, and chlorine gas as an oxidizing agent to produce high-purity this compound. google.com This method is noted for being an anhydrous process, which is beneficial for the reaction. google.com

The industrial application of xanthates in mineral flotation began in the early 20th century and represented a major technological advancement in mining. wikipedia.orgindustrialchemicals.gov.au The use of xanthates like sodium ethyl xanthate as flotation collectors was introduced around 1927. industrialchemicals.gov.au Foundational studies in this area focused on the mechanisms of how these collectors interact with mineral surfaces. It was established that the oxidation of xanthate to its disulfide form (dixanthogen) on the mineral surface is a key step in rendering the mineral hydrophobic for flotation. taylorandfrancis.comresearchgate.netnih.gov

The role of isopropylxanthic disulfide as a vulcanization accelerator in the rubber industry also has historical roots in the broader development of rubber technology. researchgate.netgoogle.com Its ability to act as a sulfur donor made it a valuable component in creating durable rubber products.

More recently, the exploration of xanthates in the context of controlled polymerization techniques marked a new chapter. The development of RAFT polymerization in the late 1990s opened the door for using compounds like isopropylxanthic disulfide to synthesize well-defined polymers. mdpi.com Foundational work in this area established that xanthates are particularly effective for controlling the polymerization of less-activated monomers, a class of monomers that were historically difficult to polymerize in a controlled manner. mdpi.commdpi.com

Interactive Data Tables

Physical and Chemical Properties of Isopropylxanthic Disulfide

PropertyValueSource(s)
CAS Number 105-65-7 cymitquimica.comguidechem.com
Molecular Formula C8H14O2S4 cymitquimica.com
Molecular Weight 270.46 g/mol made-in-china.com
Appearance Light yellow to yellow-green crystalline particles or a yellow to brown liquid. made-in-china.comguidechem.com
Melting Point ≥52 °C made-in-china.com
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, and benzene. made-in-china.comcymitquimica.comguidechem.com
Density 1.28 g/cm³ (at 20°C) made-in-china.com
Vapor Pressure 0.0±0.7 mmHg at 25°C guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2S4 B1670633 Diisopropyl xanthogen disulfide CAS No. 105-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate
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InChI

InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQICJTBOCQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)SSC(=S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871588
Record name 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105-65-7
Record name Diisopropylxanthogen disulfide
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Record name Diisopropyl xanthogen disulfide
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Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester
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Record name 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane
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Record name DIISOPROPYL XANTHOGEN DISULFIDE
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Synthetic Methodologies and Advanced Preparative Approaches for Isopropylxanthic Disulfide

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of isopropylxanthic disulfide primarily relies on the chemical oxidation of its precursor, an isopropyl xanthate salt. This salt is first prepared through the reaction of isopropanol (B130326), carbon disulfide, and an alkali base.

Oxidation of Isopropyl Xanthate Salts

The most common and established method for synthesizing isopropylxanthic disulfide involves the oxidation of an alkali metal salt of isopropyl xanthate, such as sodium isopropyl xanthate or potassium isopropyl xanthate. This process, known as xanthation followed by oxidation, is a cornerstone of its industrial production wikipedia.org. The general reaction involves the coupling of two xanthate molecules at the sulfur atom to form a disulfide bond wikipedia.org.

A variety of oxidizing agents can be employed to facilitate this transformation. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product. Common industrial methods have utilized agents such as potassium persulfate, chlorine, sodium hypochlorite (B82951), and hydrogen peroxide google.com. The oxidation of xanthate anions to their corresponding dixanthogen (B1670794) disulfides can also be achieved using milder reagents like iodine wikipedia.orgrsc.org. For example, the reaction with iodine proceeds as follows:

2 ROCS₂Na + I₂ → ROC(S)S₂C(S)OR + 2 NaI wikipedia.org

Where 'R' is the isopropyl group. The reaction is typically carried out in an aqueous solution. For instance, sodium isopropyl xanthate can be dissolved in water, cooled, and then treated with an aqueous solution of an oxidizing agent like sodium hypochlorite google.com.

Table 1: Common Oxidizing Agents for Isopropyl Xanthate Salt Oxidation

Oxidizing Agent Chemical Formula Typical Reaction Conditions Reference
Potassium Persulfate K₂S₂O₈ Aqueous solution google.com
Sodium Hypochlorite NaClO Aqueous solution, often cooled (e.g., 0°C) google.com
Hydrogen Peroxide H₂O₂ Often after acidification of the xanthate salt google.com
Chlorine Cl₂ Can be used in an anhydrous, one-step process google.com
Iodine I₂ Aqueous solution wikipedia.orgrsc.org

Condensation and Subsequent Oxidation Processes

To improve efficiency and simplify the manufacturing process, methods that combine the formation of the xanthate salt (condensation) and its subsequent oxidation into a single, streamlined operation have been developed. This approach is often referred to as a "one-step" synthesis google.com.

In this integrated process, isopropanol, a solid base (like sodium hydroxide), carbon disulfide, and an oxidizing agent are all added to the same reactor google.com. By using an oxidant such as chlorine gas, the introduction of water can be avoided, which is beneficial as the initial xanthate formation proceeds well under anhydrous conditions. This method integrates the two distinct reaction stages—generation of the isopropyl xanthate intermediate and its oxidation—into one seamless process, which can simplify the workflow, reduce raw material usage, and minimize waste discharge compared to traditional two-step methods google.com.

Novel and Sustainable Synthesis Techniques

In response to a growing need for greener and more efficient chemical manufacturing, novel synthetic techniques are being explored for the production of organodisulfides, including isopropylxanthic disulfide.

Electrosynthesis of Organodisulfides Including Isopropylxanthic Disulfide

Electrochemical techniques are recognized as an environmentally friendly and sustainable route for the formation of organodisulfides nih.govresearchgate.net. This method uses electricity to drive the oxidation of xanthate anions, thereby avoiding the need for conventional, and often hazardous, chemical oxidizing agents. The electrosynthesis can be controlled by tuning the electrode potential, offering a high degree of selectivity and efficiency nih.gov. The process is considered a green and sustainable method as it can generate the desired disulfide product with potentially only hydrogen gas as a byproduct, depending on the specific setup.

Smart Flow Electrosynthesis (SFE) Paradigms

A particularly advanced approach is the Smart Flow Electrosynthesis (SFE) of organodisulfides nih.govresearchgate.net. This method combines the advantages of continuous-flow processing with electrochemistry. SFE systems can offer enhanced control over reaction parameters, improved safety, and better scalability nih.govnih.gov.

Inspired by nonaqueous redox flow battery (NARFB) technology, SFE methods have been proposed where the voltage curve of the electrochemical cell can be used as a precise, real-time indicator of the reaction's progress, allowing for the automatic determination of the reaction endpoint nih.gov. This "smart" control minimizes the time and materials consumed in searching for optimal conditions. Furthermore, in some applications, the resulting electrolyte containing the synthesized organodisulfide can be used directly, for instance as an active species in redox flow batteries, without the need for further purification steps nih.gov. This not only streamlines the synthesis but also provides a low-cost and green pathway for designing electroactive materials nih.gov.

Mechanistic Studies of Synthetic Pathways and Formation of Intermediates

The first step in the mechanistic pathway is the deprotonation of isopropanol by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an alkali metal isopropoxide intermediate wikipedia.orggoogle.comlibretexts.org. This isopropoxide is a potent nucleophile.

Step 1: Formation of Isopropoxide Intermediate (CH₃)₂CHOH + NaOH → (CH₃)₂CHONa + H₂O

The isopropoxide ion then performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide to form the sodium isopropyl xanthate intermediate wikipedia.orglibretexts.orgmdpi.com.

Step 2: Formation of Isopropyl Xanthate Intermediate (CH₃)₂CHONa + CS₂ → (CH₃)₂CHOCS₂Na

This isopropyl xanthate salt is the direct precursor to the final disulfide product. It is important to note that xanthate salts can be unstable, particularly in neutral or acidic aqueous solutions, where they can decompose back to the alcohol and carbon disulfide nih.govresolutionmineeis.usnih.gov.

The final step is the oxidation of the xanthate anion. Mechanistic studies on the oxidation of xanthates by iodine suggest the formation of a transient intermediate, EtOCS₂I, which then reacts with another xanthate anion to yield the final dixanthogen disulfide product rsc.orgnih.gov.

Step 3: Oxidation to Isopropylxanthic Disulfide 2 (CH₃)₂CHOCS₂⁻ → [(CH₃)₂CHOC(S)S]₂ + 2e⁻

This final oxidative coupling step forms the stable disulfide bond, completing the synthesis. Patent literature also describes a stepwise synthesis where the alkali metal alkoxide is formed, isolated, and then reacted with carbon disulfide to yield the xanthate intermediate, which is subsequently "activated" with iodine before the final oxidation with hydrogen peroxide google.com.

Chemical Reactivity and Mechanistic Investigations of Isopropylxanthic Disulfide

Fundamental Reaction Pathways of Isopropylxanthic Disulfide

The reactivity of isopropylxanthic disulfide is dominated by the chemistry of its sulfur-sulfur bond, which can undergo cleavage through various pathways, including oxidation, reduction, and nucleophilic attack.

Oxidation Reactions and Product Formation Profiles

The oxidation of disulfides is a common route to various sulfur-oxygen species. While the synthesis of isopropylxanthic disulfide itself involves the oxidation of a xanthate salt, the disulfide can be further oxidized. Generally, the oxidation of disulfides with reagents like peracids or hydrogen peroxide in the presence of a catalyst can yield thiolsulfinates as the primary products. mdpi.com Further oxidation can lead to more highly oxidized sulfur species. The specific product profile depends on the oxidant used and the reaction conditions. For instance, in some processes, it decomposes to provide sulfur atoms for cross-linking polymers, a reaction that involves the redox chemistry of the disulfide bond.

Reduction Reactions and Yielded Chemical Species

The disulfide bond in isopropylxanthic disulfide is susceptible to reduction. This process involves the cleavage of the S-S bond to yield two equivalents of the corresponding thiol or xanthate anion. This transformation is fundamental in the chemistry of disulfides. For example, the reduction of a disulfide followed by trapping with an electrophile like thionyl chloride can be used to generate other reactive sulfur species. organic-chemistry.org This reactivity highlights the role of the disulfide as a precursor to nucleophilic sulfur species upon reduction.

Nucleophilic Substitution Reactions

The sulfur atoms in the disulfide linkage of isopropylxanthic disulfide are electrophilic and can be attacked by nucleophiles. cymitquimica.com This results in a nucleophilic substitution reaction where the disulfide bond is cleaved, and one sulfur atom is transferred to the nucleophile. The reaction mechanism can be influenced by the nature of the nucleophile, the substrate, and the solvent. ksu.edu.sa The xanthate group influences the reactivity, making the compound useful in reactions that proceed via nucleophilic attack at a sulfur atom. cymitquimica.com Such reactions typically involve the displacement of one xanthate group as the leaving group.

Radical-Mediated Reaction Mechanisms Involving Isopropylxanthic Disulfide

Isopropylxanthic disulfide is highly reactive under radical conditions, serving as a source of sulfur-centered radicals for various transformations.

Unimolecular and Bimolecular Radical Processes

The radical chemistry of isopropylxanthic disulfide is often initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). clockss.org The initiator-derived radical can add to the carbon-sulfur double bond of the disulfide, leading to the formation of an intermediate radical species. clockss.org

Subsequent reactions can involve both unimolecular and bimolecular steps. clockss.org

Unimolecular Processes: An example is the intramolecular cyclization of a vinyl radical, formed after the initial addition of a sulfur radical to an alkyne. This ring-closure step is a key part of forming heterocyclic structures. clockss.org

Bimolecular Processes: The propagation of the radical chain often involves bimolecular steps, such as the addition of a generated isopropyl radical onto another molecule of isopropylxanthic disulfide. clockss.org Radical termination steps, like the coupling of two radical species, are also bimolecular events that conclude the reaction sequence. clockss.org

Applications in Sulfur Heterocycle Synthesis

A significant application of the radical reactivity of isopropylxanthic disulfide is in the synthesis of sulfur-containing heterocycles. clockss.org A notable example is the one-pot bimolecular reaction between isopropylxanthic disulfide and various alkynes under radical conditions to produce 1,3-dithiol-2-ones. clockss.org

The process is initiated by a radical initiator (e.g., AIBN) and proceeds via the addition of a thio radical to the alkyne. This is followed by a cyclization of the resulting vinyl radical to form the five-membered heterocycle. clockss.org The reaction tolerates various functional groups and has been shown to be effective, particularly for alkynes that are conjugated with a carbon-carbon double bond. clockss.org The yield of the heterocyclic product is dependent on the specific alkyne substrate used, as detailed in the table below. clockss.org

Alkyne SubstrateProductYield (%)
Phenylacetylene4-Phenyl-1,3-dithiol-2-one76
m-Methoxyphenylacetylene4-(m-Methoxyphenyl)-1,3-dithiol-2-one70
o-Bromophenylacetylene4-(o-Bromophenyl)-1,3-dithiol-2-one65
1-Pentyne4-Propyl-1,3-dithiol-2-one50
3,3-Dimethyl-1-butyne4-tert-Butyl-1,3-dithiol-2-one33

Data sourced from a study on the free radical reaction of diisopropyl xanthogen disulfide with unsaturated systems. clockss.org

Coordination Chemistry and Interaction with Transition Metals

The interaction of isopropylxanthic disulfide and its related xanthate ligands with transition metals is a cornerstone of its application in fields such as mineral processing. The xanthate functional group acts as a versatile ligand, capable of coordinating to transition metal ions in several modes, leading to the formation of a diverse array of metal complexes with distinct structural and electronic properties.

The coordination of xanthate ligands, derived from isopropylxanthic disulfide, with transition metal ions typically occurs through the two sulfur atoms of the dithiocarbonate group. This can result in the formation of either monodentate or bidentate complexes. In a bidentate coordination mode, the xanthate ligand forms a four-membered chelate ring with the metal center. This chelation enhances the stability of the resulting complex. Theoretical studies on xanthate complexes with heavy metals like cadmium(II) and mercury(II) have shown that both monodentate and bidentate structures are feasible, with the formation of these complexes being exothermic and spontaneous processes. nih.govcymitquimica.comnih.govguidechem.com

The nature of the metal-sulfur bond in these complexes can vary from predominantly ionic to more covalent, depending on the specific transition metal involved. For instance, electronic analysis has indicated that mercury(II) complexes with xanthate ligands exhibit a higher covalent character in the Hg-S bond, whereas cadmium(II) complexes have a more ionic Cd-S bond. nih.govguidechem.com This difference in bonding character influences the stability and reactivity of the metal complexes.

The geometry of the resulting coordination complexes is also dependent on the transition metal and the stoichiometry of the ligands. For example, nickel(II) can form square planar complexes with xanthate ligands. The study of nickel(II) complexes with O-propyldithiocarbonato and pyridine (B92270) ligands has revealed the formation of both cis and trans octahedral isomers, demonstrating the stereochemical versatility of these systems.

The interaction of xanthates with platinum group metals (PGMs) is of particular importance in mineral flotation. Electrochemical studies have shown that xanthates can react with the surfaces of PGM minerals, leading to the formation of dixanthogen (B1670794), which imparts hydrophobicity to the mineral surface, facilitating its separation. The specific nature of these interactions and the species formed can be influenced by factors such as pH.

Below is a table summarizing the coordination behavior of xanthate ligands with various transition metals.

Transition MetalTypical Coordination GeometryNature of Metal-Sulfur BondRelevant Applications
Nickel(II) Square Planar, OctahedralCovalentMineral Flotation, Precursor for Nanomaterials
Copper(II) Square Planar, TetrahedralCovalentMineral Flotation, Vulcanization Accelerator
Zinc(II) TetrahedralMore IonicVulcanization Accelerator
Cadmium(II) Tetrahedral, OctahedralMore IonicSequestestering Agent
Mercury(II) Linear, TetrahedralMore CovalentSequestestering Agent
Platinum(II) Square PlanarCovalentMineral Flotation
Palladium(II) Square PlanarCovalentMineral Flotation

Disulfide Bond Cleavage and Formation Dynamics within Isopropylxanthic Disulfide Systems

The disulfide bond (S-S) is the most reactive site in the isopropylxanthic disulfide molecule and its cleavage is central to many of its applications. The dynamics of this bond's cleavage and formation can be influenced by various factors, including heat, light, and chemical reagents.

Mechanisms of Disulfide Bond Cleavage:

The cleavage of the disulfide bond in isopropylxanthic disulfide can proceed through several mechanistic pathways:

Homolytic Cleavage: This process involves the symmetrical breaking of the S-S bond, resulting in the formation of two isopropylxanthiyl radicals (i-PrOC(S)S•). This pathway is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). The stability of the resulting radicals plays a significant role in the facility of this process. Theoretical studies on the thermal decomposition of related disulfides, such as dimethyl disulfide, provide insights into the energetics of this bond scission.

Nucleophilic Attack: The disulfide bond is susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism at one of the sulfur atoms. nih.gov This leads to the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond and a thiolate anion. The efficiency of this process is dependent on the nucleophilicity of the attacking species and the steric accessibility of the disulfide bond. Thiol-disulfide exchange, a common reaction in biological systems, is a prime example of this type of cleavage. nih.govresearchgate.net

Reductive Cleavage: The disulfide bond can be cleaved by reducing agents. Electrochemical methods, for instance, can be employed to reduce the disulfide bond, forming two moles of the corresponding thiol. This process involves the transfer of electrons to the disulfide, leading to the rupture of the S-S linkage.

Factors Influencing Cleavage and Formation Dynamics:

The rate and equilibrium of the disulfide bond cleavage and formation are influenced by several factors:

Temperature: Increasing the temperature generally provides sufficient energy to overcome the activation barrier for homolytic cleavage, thus increasing the rate of decomposition. Kinetic studies on the thermal degradation of similar compounds can provide quantitative data on the temperature dependence of this process. bohrium.comresearchgate.netnih.govmdpi.com

Light: Ultraviolet (UV) radiation can also induce the homolytic cleavage of the disulfide bond. The energy of the photons must be sufficient to break the S-S bond.

Solvent: The polarity of the solvent can influence the rate of both nucleophilic and radical reactions. Polar solvents may stabilize charged intermediates and transition states, thereby affecting the reaction kinetics.

Presence of Catalysts: The cleavage of the disulfide bond can be catalyzed by various species, including transition metal ions and enzymes.

The interplay of these factors governs the dynamic equilibrium between isopropylxanthic disulfide and its corresponding thiolate species. This equilibrium is crucial in applications such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, where the disulfide can act as a control agent.

The following table provides a summary of the different modes of disulfide bond cleavage in isopropylxanthic disulfide.

Cleavage ModeInitiator/ReagentKey IntermediatesMechanistic Pathway
Thermolysis HeatIsopropylxanthiyl radicalsHomolytic Cleavage
Photolysis UV LightIsopropylxanthiyl radicalsHomolytic Cleavage
Nucleophilic Attack Nucleophiles (e.g., thiolates)Trigonal bipyramidal transition stateS_N2 Reaction
Electrochemical Reduction Electric CurrentAnionic speciesElectron Transfer

Applications of Isopropylxanthic Disulfide in Advanced Materials and Chemical Synthesis

Polymer Science and Controlled Polymerization Strategies

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mediated by Isopropylxanthic Disulfide (DIP)

Synthesis of Block Copolymers and Complex Macromolecular Architectures
Poly(N-vinyl pyrrolidone) (PVP)-Based Block Copolymers

Isopropylxanthic disulfide (DIP) is instrumental in the synthesis of advanced block copolymers, particularly those based on Poly(N-vinyl pyrrolidone) (PVP). Through Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, DIP facilitates the creation of well-defined polymer chains. For instance, in the synthesis of Poly(N-isopropylacrylamide)-block-poly(N-vinylpyrrolidone) (PNIPAAm-b-PVPy) diblock copolymers, the xanthate chain transfer agent is generated in situ from the reaction of isopropylxanthic disulfide with an initiator like 2,2'-azobisisobutyronitrile (AIBN) rsc.org. This method allows for precise control over the polymerization process, enabling the construction of complex macromolecular structures with specific block lengths and functionalities. The resulting amphiphilic block copolymers, which combine the properties of different polymer segments, are valuable in a variety of applications due to their unique self-assembly behaviors.

Vinyl Acetate (B1210297) (VAc) and Vinyl neo-Decanoate (VNDc) Copolymer Systems

The utility of isopropylxanthic disulfide is clearly demonstrated in the block copolymerization of "less activated" monomers such as vinyl acetate (VAc) and vinyl neo-decanoate (VNDc). When used in conjunction with a radical initiator like AIBN, isopropylxanthic disulfide mediates the polymerization in a controlled or "living" fashion rsc.orgnih.gov. This control is evidenced by a stepwise increase in the polymer's molecular weight and a relatively narrow molecular weight distribution in the final product rsc.orgnih.gov.

During this process, two types of RAFT agents are formed in situ: S-(cyano)isopropyl O-isopropyl xanthate and diisopropyl dithiocarbonate rsc.orgnih.gov. These agents effectively control the polymerization, allowing the block lengths to be determined by the ratio of monomer to the RAFT agents rsc.orgnih.gov. The resulting Poly(vinyl acetate)-b-Poly(vinyl neo-decanoate) (PVAc-b-PVNDc) block copolymer can be further modified, for example, through hydrolysis to create Poly(vinyl alcohol)-b-Poly(vinyl neo-decanoate) (PVOH-b-PVNDc) rsc.orgnih.gov.

Table 1: Key Findings in VAc and VNDc Copolymerization Mediated by Isopropylxanthic Disulfide

Parameter Observation Citation
Polymerization Style Controlled/"Living" rsc.orgnih.gov
Molecular Weight Stepwise increase with monomer conversion rsc.orgnih.gov
Molecular Weight Distribution Relatively narrow rsc.orgnih.gov
Control Mechanism In situ formation of two distinct RAFT agents rsc.orgnih.gov

| Resulting Copolymer | PVAc-b-PVNDc, which can be hydrolyzed to PVOH-b-PVNDc | rsc.orgnih.gov |

Poly(methyl methacrylate) (PMMA) Architectures

While xanthates are typically more effective for controlling the polymerization of less-activated monomers, they can be employed to create complex Poly(methyl methacrylate) (PMMA) architectures. A key strategy involves using a xanthogen disulfide to synthesize a xanthate-terminated PMMA. This PMMA with a functional end-group then serves as a macro-chain transfer agent for the subsequent RAFT polymerization of a different monomer, such as vinyl acetate (VAc) rsc.org. This sequential polymerization process allows for the creation of well-defined PMMA-based block copolymers (e.g., PMMA-b-PVAc), combining the distinct properties of different polymer segments into a single macromolecule rsc.org. This method provides a pathway to synthesize complex PMMA structures that would be difficult to achieve through conventional polymerization techniques.

Nanostructuring of Polymeric Materials

The controlled nature of polymerization mediated by isopropylxanthic disulfide is a critical enabler for the nanostructuring of polymeric materials. By facilitating the synthesis of well-defined block copolymers, such as PVAc-b-PVNDc, it allows for predictable self-assembly and phase separation behaviors rsc.orgnih.gov. These block copolymers, composed of chemically distinct and immiscible segments, spontaneously organize into ordered nanostructures in both solution and the bulk state rsc.orgnih.gov. This intrinsic property is a cornerstone of "bottom-up" nanotechnology, where materials with ordered features on the nanoscale are created through molecular self-assembly. The ability to control polymer architecture at the molecular level using agents like isopropylxanthic disulfide directly translates to the ability to engineer the morphology and properties of the resulting nanostructured material.

Application in Controlled Radical Photopolymerization (CRP2)

Isopropylxanthic disulfide and other xanthates are pivotal in the advancement of controlled radical photopolymerization techniques. A notable application is in Xanthate-supported photo-iniferter (XPI)-Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization nih.govrsc.orgresearchgate.net. In this strategy, a small quantity of a xanthate is added to a conventional RAFT polymerization mixture to act as a photo-iniferter (an agent that serves as an initiator, transfer agent, and terminator) nih.govresearchgate.net.

Under light irradiation, the xanthate efficiently generates radicals, initiating the polymerization, while a primary, more conventional RAFT agent maintains control over the molecular weight distribution nih.govresearchgate.net. This innovative approach decouples the photo-activation from polymerization control, offering a versatile and user-friendly method for creating complex macromolecules nih.govrsc.orgresearchgate.net. XPI-RAFT polymerization is characterized by its rapid nature, oxygen tolerance, and the ability to proceed without specialized equipment, broadening the scope of what can be achieved with photopolymerization nih.govrsc.orgresearchgate.net. This method provides high spatial and temporal control, allowing polymerization to be started and stopped simply by controlling the light source.

Materials Engineering and Industrial Processes

Role as a Vulcanization Accelerator in Rubber Technology

Isopropylxanthic disulfide is a well-established and effective accelerator in the sulfur vulcanization of rubber. During the vulcanization process, it facilitates the creation of crosslinks between polymer chains, which enhances the strength, elasticity, and durability of the rubber product.

A key advantage of using isopropylxanthic disulfide and related polysulfides is that they are considered "nitrosamine-safe" accelerators rsc.orgrsc.org. This is a critical consideration in the rubber industry, as it helps prevent the formation of carcinogenic N-nitroso compounds during manufacturing rsc.orgrsc.org. The chemical structure of commercial variants is often free from nitrogen, phosphorous, and metallic elements, and some are FDA-approved for specific applications in natural rubber (NR) and nitrile rubber (NBR) rsc.org.

Research has shown that using isopropylxanthic disulfide in a binary accelerator system, for example with N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), can produce a synergistic effect. This combination can lead to improved cure characteristics and enhanced physico-mechanical properties of the vulcanized rubber compared to using either accelerator alone rsc.orgrsc.org. It also functions as a "fugitive" accelerator in some systems, such as with polychloroprene rubber, meaning it is consumed during vulcanization and leaves no residue on the final product rsc.org.

Table 2: Performance of Isopropylxanthic Disulfide (DIXP) / TBBS Binary Accelerator System in Natural Rubber Vulcanization

Accelerator Composition (DIXP/TBBS phr) Cure Time Tensile Strength Crosslink Density Synergistic Effect Citation
DIXP alone Lower than TBBS alone Varies Varies with loading N/A rsc.org
TBBS alone Higher than DIXP alone Varies Varies with loading N/A rsc.org

| Binary Combinations | Varies (synergistic reduction) | Improved | Increased | Observed in cure characteristics and physico-mechanical properties | rsc.orgrsc.org |

Mechanisms of Sulfur Crosslink Formation

Isopropylxanthic disulfide plays a crucial role as a vulcanization accelerator in the rubber industry. During the vulcanization process, it facilitates the formation of sulfur crosslinks between polymer chains, which enhances the strength, elasticity, and durability of the rubber. wikipedia.org The fundamental mechanism involves the thermal decomposition of the accelerator to generate reactive sulfur species.

The process of sulfur vulcanization is complex and involves the formation of crosslinks of varying lengths, primarily polysulfidic bonds, but also mono- and disulfidic bonds, between elastomer chains. mdpi.com Accelerators like isopropylxanthic disulfide are essential to decrease the vulcanization time and temperature, which in turn minimizes the risk of oxidative degradation of the rubber and improves the final properties of the vulcanized product. ijoer.com

In the presence of activators such as zinc oxide and stearic acid, the accelerator forms a complex that reacts with sulfur to create a sulfurating agent. wikipedia.org This agent then reacts with the polymer backbone at allylic positions, which are the reactive sites on the polymer chains, to form crosslink precursors. wikipedia.org These precursors, which are rubber-bound polysulfidic species, can then react with adjacent polymer chains to form the final sulfur crosslinks. researchgate.net The initial crosslinks formed are predominantly polysulfidic, which can then be converted to more stable and shorter mono- and disulfide bridges as the vulcanization process continues. mdpi.comijoer.com

While a detailed radical mechanism was once considered, evidence points towards an ionic mechanism for sulfur vulcanization, as the process is accelerated by polar solvents and organic acids and bases, and is not affected by free-radical inhibitors. ijoer.com

Synergistic Effects with Co-Accelerators on Material Properties

The use of a single accelerator often does not provide the desired balance of processing safety and vulcanization efficiency. Therefore, combinations of accelerators are frequently employed to achieve a synergistic effect, leading to improved cure characteristics and final material properties. mdpi.com Isopropylxanthic disulfide, in the form of diisopropyl xanthogen polysulfide (DIXP), has been studied in binary accelerator systems, demonstrating synergistic effects on the properties of natural rubber (NR). researchgate.net

The synergistic effect arises from the interaction of the different accelerator species during the vulcanization process. The combination of accelerators can influence the length of the induction period, the rate of crosslink formation, and the final crosslink density. researchgate.net For instance, the use of a dibenzyldithiocarbamate (B1202937) derivative with other accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) has been shown to effectively enhance the efficiency of vulcanization by reducing the optimal vulcanization time and increasing the crosslink density. nih.gov Such synergistic systems can also allow for a reduction in the amount of activators like zinc oxide, which is environmentally beneficial. nih.gov

Accelerator SystemKey Synergistic Effects ObservedReference
Diisopropyl xanthogen polysulfide (DIXP) / N-tert-butyl-2-benzothiazole sulfenamide (TBBS)Improved cure characteristics and physico-mechanical properties in natural rubber. researchgate.net
Dibenzyldithiocarbamate / N-cyclohexyl-2-benzothiazole sulfenamide (CBS)Reduced vulcanization time, increased crosslink density, and potential for reduced zinc oxide content. nih.gov
Thiuram disulfide / Mercaptobenzothiazole disulfide (MBTS)Longer optimal vulcanization time compared to other systems, affecting the final properties of natural rubber compounds. mdpi.com

Development of Advanced Energy Storage Materials

Isopropylxanthic disulfide has emerged as a promising material in the field of advanced energy storage, particularly in the development of nonaqueous redox flow batteries (NARFBs). semanticscholar.org NARFBs are considered a promising technology for large-scale energy storage due to their potential for high cell voltage and a wide range of operating temperatures. rsc.org

Catholyte Components in Nonaqueous Redox Flow Batteries (NARFBs)

In this system, isopropanol (B130326) is first reacted with lithium metal and carbon disulfide to produce lithium isopropyl xanthate. semanticscholar.org This precursor is then electrochemically oxidized in the NARFB cell to form isopropylxanthic disulfide, which serves as the active catholyte material. semanticscholar.org The electrochemical properties of the organodisulfide can be readily adjusted by changing the starting alcohol, offering a low-cost and sustainable approach to designing electroactive materials for energy storage. semanticscholar.org

Electrochemical Performance and Cycling Stability Investigations

The electrochemical performance of isopropylxanthic disulfide in NARFBs has been shown to be excellent. semanticscholar.org An organodisulfide derived from isopropyl alcohol and carbon disulfide demonstrated remarkable cycling stability, achieving 1000 cycles with a very low capacity fade rate of 0.024% per cycle. semanticscholar.org The coulombic efficiency, a measure of the charge transfer efficiency in the battery, was also high, at 97%. semanticscholar.org

ParameterValueReference
Number of Cycles1000 semanticscholar.org
Capacity Fade Rate0.024% per cycle semanticscholar.org
Coulombic Efficiency97% semanticscholar.org

Contribution to Supramolecular Hydrogels and Nanocomposite Materials

Supramolecular hydrogels are a class of soft materials formed through dynamic and reversible non-covalent interactions. rsc.org These materials have gained significant interest for biomedical applications due to their unique properties, such as self-healing and responsiveness to stimuli. nih.govadvancedsciencenews.com Disulfide bonds, while being covalent, can participate in dynamic exchange reactions, making them valuable for creating crosslinked hydrogel networks. nih.gov

Disulfide Bond Crosslinking Mechanisms in Hydrogels

The formation of disulfide bonds is a key mechanism for crosslinking polymer chains to form a hydrogel network. fu-berlin.de This process often involves the oxidation of thiol groups on the polymer precursors to form intermolecular disulfide linkages. fu-berlin.de While direct use of isopropylxanthic disulfide in this specific context is not extensively detailed in the provided sources, the underlying chemistry of disulfide bonds is relevant.

In a general sense, disulfide crosslinking can be achieved through several methods. For instance, polymer chains functionalized with thiol groups can be crosslinked by air oxidation or with the use of a dilute hydrogen peroxide solution to form disulfide bonds. nih.gov Another approach involves a photo-regulated disulfide crosslinking strategy, where light is used to trigger the formation of the disulfide linkages, avoiding the need for potentially hazardous oxidizing agents. fu-berlin.de

A novel approach to functionalizing disulfide-linked hydrogels involves mechanochemistry, where applied mechanical force, such as compression or tension, can rupture the relatively weak disulfide bonds. kilianlab.com The resulting reactive species can then participate in other chemical reactions, such as Michael-type additions, allowing for the patterning and modification of the hydrogel's properties. kilianlab.com This dynamic nature of the disulfide bond, capable of breaking and reforming, is a key feature in the design of self-healing and remodelable hydrogels. nih.govpreprints.org

Mineral Processing and Extractive Metallurgy Research

Isopropylxanthic disulfide, also known as diisopropyl xanthogen disulfide, is a significant organosulfur compound in mineral processing research. Its primary application lies in the froth flotation of sulfide (B99878) ores, a critical step in concentrating valuable minerals before metal extraction. Research in this area focuses on its efficacy as a flotation agent, its interaction with mineral surfaces, and the optimization of process conditions to achieve selective separation.

Efficacy as a Froth Flotation Agent for Sulfide Ores

Froth flotation is a widely used process for separating valuable minerals from gangue material. 911metallurgist.com The process relies on the selective attachment of mineral particles to air bubbles, which then rise to the surface to form a froth that can be collected. 911metallurgist.com The effectiveness of this process is heavily dependent on rendering the target mineral surfaces hydrophobic (water-repellent) through the use of collector reagents. nih.gov Isopropylxanthic disulfide is utilized in this context, often formed in-situ from the oxidation of isopropyl xanthate ions at the mineral surface. This conversion to the disulfide form, a dixanthogen (B1670794), is a key mechanism for inducing the necessary hydrophobicity for flotation. nih.gov

The selective separation of different sulfide minerals is a significant challenge in mineral processing, particularly for complex ores where valuable minerals are finely disseminated with iron sulfides like pyrrhotite (B1172379). researchgate.net Pyrrhotite often occurs with valuable minerals such as pentlandite (B1173512) (a nickel ore) and chalcopyrite (a copper ore), and its presence can complicate separation and lower the quality of the final concentrate. researchgate.netresearchgate.net

Research has demonstrated the efficacy of xanthate collectors in the selective flotation of pyrrhotite. Studies on the separation of pyrrhotite from magnetite showed that xanthate selectively chemisorbs on the pyrrhotite surface, forming stable hydrophobic complexes and allowing for effective separation. journalssystem.com Similarly, in the separation of pentlandite and pyrrhotite, the use of a collector like potassium isopropyl xanthate (PIPX), a precursor to isopropylxanthic disulfide, has been shown to achieve high recovery of pyrrhotite. flinders.edu.au In one study, conditioning with PIPX resulted in a pyrrhotite recovery of 94.4%. flinders.edu.au The selectivity in these systems is crucial for upgrading the ore and ensuring efficient downstream processing. researchgate.net

The fundamental principle behind the action of isopropylxanthic disulfide as a flotation agent is its ability to modify the surface chemistry of mineral particles. Sulfide minerals are not naturally hydrophobic enough to attach to air bubbles effectively. nih.gov The adsorption of a collector is required to increase surface hydrophobicity. researchgate.net

The interaction involves the adsorption of xanthate ions onto the mineral surface, which then oxidize to form dixanthogen (the disulfide). nih.gov This process creates a hydrophobic layer on the mineral particle. Infrared spectroscopy studies have confirmed the adsorption of xanthate species on the surfaces of various sulfide minerals, including pyrite (B73398) (FeS₂), galena (PbS), and chalcopyrite (CuFeS₂). nih.gov The formation of these hydrophobic surface layers is critical for the subsequent attachment of the mineral particle to air bubbles in the flotation cell. nih.gov The nature and stability of this adsorbed layer dictate the efficiency and selectivity of the flotation process.

In industrial flotation circuits, various collector reagents are used, and their selection depends on the specific ore mineralogy and processing conditions. Xanthates, including isopropyl xanthate and its disulfide derivative, are among the most widely used collectors for sulfide minerals due to their effectiveness and relatively low cost. researchgate.netnmlindia.org

Comparative studies often evaluate xanthates against other classes of sulfhydryl collectors, such as dithiophosphates (DTPs) and thionocarbamates. The choice of collector impacts both recovery and selectivity.

Collector ClassGeneral CharacteristicsSelectivity Notes
Xanthates (e.g., SIPX) Strong, cost-effective collectors for most sulfide minerals. nmlindia.orgausimm.comCan be less selective against iron sulfides like pyrite in certain conditions. nmlindia.orgausimm.com
Dithiophosphates Weaker but more selective than xanthates; good for copper, zinc, and nickel where selectivity is an issue. ausimm.comOften used with xanthates to improve selectivity and boost recovery. ausimm.com
Thionocarbamates Known for fast flotation kinetics and improved selectivity over iron sulfides in alkaline circuits. ausimm.comEffective for copper and copper-gold ores. ausimm.com

This table provides a general comparison of collector classes. SIPX (Sodium Isopropyl Xanthate) is the salt precursor to Isopropylxanthic disulfide.

The research indicates that while isopropylxanthic disulfide (formed from isopropyl xanthate) is a powerful collector, optimal performance, especially in complex ores, may be achieved by using it in combination with more selective reagents like dithiophosphates. ausimm.com

The efficiency of froth flotation using isopropylxanthic disulfide is highly dependent on a range of process parameters. Optimizing these conditions is essential to maximize mineral recovery and concentrate grade. mdpi.com Key parameters include pulp pH, collector dosage, and the presence of other reagents like activators and depressants. mdpi.com

pH: The pH of the pulp is a critical variable. For pyrrhotite flotation using xanthate, recovery is pH-dependent, with studies showing an optimal range. For instance, pyrrhotite recovery was observed to increase from 30.35% to 58.40% as the pH was raised from 2 to 5. journalssystem.com However, at higher pH levels (above 5), recovery can decrease due to the formation of hydrophilic iron hydroxide (B78521) layers on the mineral surface. journalssystem.com In the flotation of some copper ores, an optimal pH of around 10 has been identified to maximize recovery. mdpi.com

Reagent Dosage: The concentration of the collector and other reagents must be carefully controlled. Research on sulfidized mixed copper ore demonstrated that optimal recovery was achieved with a specific dosage of collector (sodium di-ethyldithiophosphate at ~70 g/t) and depressant (sodium silicate (B1173343) at ~110 g/t). mdpi.com

Activators: In some cases, activators are used to enhance the flotation of a target mineral. For example, copper sulfate (B86663) can be used to activate pyrrhotite, promoting the adsorption of the xanthate collector. researchgate.net

The following table summarizes findings on optimized flotation parameters from a study on a sulfidized mixed copper ore. mdpi.com

ParameterOptimized Value
Collector Dosage ~70 g/t
Depressant Dosage ~110 g/t
Frother Dosage 7 g/t
Pulp pH ~10
Agitation Rate ~1000 rpm

These optimal conditions resulted in a maximum predicted copper recovery of 92.75%. mdpi.com

Application in Metal Extraction Methodologies

The primary role of isopropylxanthic disulfide in metal extraction methodologies is as a collector in the froth flotation stage of extractive metallurgy. researchgate.net Extractive metallurgy involves the processes of separating and concentrating valuable metals from their ores, followed by chemical extraction and refining. Froth flotation is the most important and widely used method for the beneficiation of base metal sulfide ores containing copper, lead, zinc, and nickel. nmlindia.org

By selectively rendering sulfide mineral particles hydrophobic, isopropylxanthic disulfide facilitates their separation from waste rock (gangue), thereby significantly increasing the concentration of the metal in the feed for subsequent extraction processes like smelting (pyrometallurgy) or leaching (hydrometallurgy). This initial concentration step is economically vital, as it reduces the volume of material that needs to be treated in the more energy- and cost-intensive extraction stages. nmlindia.org

Organic Synthesis Reagent

Isopropylxanthic disulfide, also known as this compound, serves as a valuable reagent in organic synthesis, particularly for the introduction of sulfur atoms into organic molecules. Its utility stems from the reactivity of the disulfide bond, which can undergo homolytic cleavage to generate sulfur-centered radicals. These reactive intermediates can then participate in a variety of transformations, enabling the construction of complex sulfur-containing compounds.

Sulfur Transfer Agent in Thioester and Thioether Synthesis

While direct, extensive literature on isopropylxanthic disulfide for thioester synthesis is not prevalent, the broader class of xanthates and disulfides are well-established sulfur transfer agents. Potassium xanthates, for instance, are used in reductive sulfuration reactions to produce thioester and disulfide derivatives from aldehydes. rsc.org The fundamental reactivity of the disulfide bond in compounds like isopropylxanthic disulfide allows it to act as a source of thiyl radicals (RS•).

The photodisulfidation of alkenes using linear disulfides is a known method for forming thioether linkages. nsf.gov This process involves a radical-initiated autopropagation cycle where a thiyl radical adds across a carbon-carbon double bond, followed by a chain transfer step with the disulfide to form the thioether product and regenerate the thiyl radical. nsf.gov This radical-mediated reaction pathway highlights the potential of isopropylxanthic disulfide to serve as a precursor for sulfur-containing radicals that can engage in C-S bond formation, a key step in thioether synthesis. springernature.com The reaction between vinyl ethers and disulfides, for example, proceeds efficiently to create both thioether and thioacetal linkages. nsf.gov

Reagent for the Synthesis of Sulfur-Containing Heterocycles

Isopropylxanthic disulfide has been effectively employed as a reagent for the one-pot synthesis of five-membered sulfur-containing heterocycles, specifically 1,3-dithiol-2-ones. clockss.org This transformation proceeds via a radical-initiated reaction with various alkynes. The process is initiated by the generation of an O-isopropyl xanthic radical, which adds to the alkyne. This is followed by an intramolecular cyclization of the resulting vinyl radical, which ultimately leads to the formation of the 1,3-dithiol-2-one (B14740766) ring system and the extrusion of an isopropyl radical. clockss.org

The reaction demonstrates broad applicability with alkynes that are conjugated with a carbon-carbon double bond. clockss.org The yields of the heterocyclic products are influenced by the steric and electronic properties of the alkyne substrate. clockss.org

Synthesis of 1,3-Dithiol-2-ones from Alkynes and Isopropylxanthic Disulfide clockss.org
Alkyne SubstrateProductYield (%)
Phenylacetylene4-Phenyl-1,3-dithiol-2-one65
1-Hexyne4-Butyl-1,3-dithiol-2-one55
3,3-Dimethyl-1-butyne4-tert-Butyl-1,3-dithiol-2-one15
Propargyl alcohol4-(Hydroxymethyl)-1,3-dithiol-2-one45
Methyl propiolate4-(Methoxycarbonyl)-1,3-dithiol-2-one50

Furthermore, by modifying the structure of the xanthogen disulfide reagent, where the oxygen atoms are replaced by sulfur, the same radical-based methodology can be used to synthesize 1,3-dithiol-2-thiones. clockss.org This highlights the flexibility of using xanthic disulfides as building blocks for various sulfur heterocycles. clockss.orgnih.gov

Synthesis of 1,3-Dithiol-2-thiones from Alkynes and an Isopropylxanthic Disulfide Analog clockss.org
Alkyne SubstrateProductYield (%)
Phenylacetylene4-Phenyl-1,3-dithiole-2-thione60
1-Hexyne4-Butyl-1,3-dithiole-2-thione52
Propargyl alcohol4-(Hydroxymethyl)-1,3-dithiole-2-thione40

Tandem Reaction Methodologies

The utility of isopropylxanthic disulfide extends to its application in tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy.

A prime example is the synthesis of 1,3-dithiol-2-ones from alkynes, which can be classified as a tandem radical addition-cyclization reaction. clockss.org The process begins with the intermolecular addition of a sulfur-centered radical derived from isopropylxanthic disulfide to an alkyne. The resulting vinyl radical intermediate then undergoes a subsequent intramolecular cyclization step to construct the heterocyclic ring. clockss.org This sequence efficiently assembles the core structure of the product in one pot from simple precursors.

Recent research has also pointed to the use of isopropylxanthic disulfide in more complex radical-triggered tandem reactions for the construction of elaborate molecular frameworks, such as 6-sulfanylmethyl phenanthridines. This indicates its growing importance as a tool for advanced organic synthesis, enabling the streamlined assembly of complex target molecules.

Theoretical and Computational Chemistry of Isopropylxanthic Disulfide

Molecular Structure and Conformation Analysis

The solid-state structure of isopropylxanthic disulfide, determined by X-ray crystallography, shows that the molecule crystallizes in the monoclinic P21/c space group. researchgate.netrsc.org The core of the molecule consists of a disulfide bond linking two xanthate groups. Each xanthate group is further connected to an isopropyl group. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, from both experimental and theoretical studies are summarized in the table below.

ParameterExperimental Value (Å or °)Theoretical Value (Å or °)
S-S Bond Length2.0312.064
C=S Bond Length1.6551.678
C-O Bond Length1.3341.347
C-S-S Bond Angle105.8106.2
S-C-S Bond Angle123.7123.5
C-S-S-C Dihedral Angle-94.5-90.3

Note: Experimental values are from X-ray diffraction data. Theoretical values are from DFT calculations. Data extracted from Juncal et al., New J. Chem., 2014, 38, 3708-3716.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, also performed using DFT methods, provide a detailed picture of the electron distribution within the isopropylxanthic disulfide molecule and offer predictions about its chemical reactivity. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard.

The HOMO is primarily localized on the non-bonding p-orbitals of the sulfur atoms of the disulfide bridge, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is predominantly centered on the π* anti-bonding orbitals of the C=S double bonds, suggesting that nucleophilic attack will likely occur at the carbon atoms of the thiocarbonyl groups. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Natural Bond Orbital (NBO) analysis has been used to investigate the interactions within the crystal structure of isopropylxanthic disulfide. researchgate.net This analysis reveals hyperconjugative interactions that contribute to the stability of the molecular conformation found in the solid state.

The electronic spectra of isopropylxanthic disulfide have been assigned with the assistance of Time-Dependent DFT (TD-DFT) calculations. researchgate.netrsc.org These calculations help to interpret the observed absorption bands in the UV-visible spectrum, correlating them with specific electronic transitions within the molecule.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for investigating the reaction mechanisms involving isopropylxanthic disulfide. Such studies can elucidate the pathways of chemical reactions, identify intermediate structures, and determine the energies of transition states, which are critical for understanding reaction rates.

One of the significant applications of isopropylxanthic disulfide is in Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, where it can act as a chain transfer agent. Quantum chemical studies can model the key steps in the RAFT mechanism, including the initial addition of a propagating radical to the C=S bond, the fragmentation of the intermediate radical, and the subsequent re-initiation of polymerization. These models can predict the relative stabilities of the intermediate radicals and the energy barriers for the addition and fragmentation steps, providing insights into the efficiency and control of the polymerization process.

Furthermore, computational studies can be employed to investigate the thermal decomposition of isopropylxanthic disulfide. By mapping the potential energy surface, it is possible to identify the lowest energy pathways for the breakdown of the molecule. This can involve the homolytic cleavage of the S-S bond to form xanthate radicals, which can then undergo further reactions. The calculation of transition state geometries and their corresponding activation energies allows for the prediction of decomposition temperatures and the identification of the primary decomposition products. While specific quantum chemical modeling of the reaction mechanisms and transition states for isopropylxanthic disulfide is a specialized area of research, the methodologies have been extensively applied to similar sulfur-containing compounds, providing a strong basis for understanding its reactivity.

Analytical Methodologies for the Characterization and Study of Isopropylxanthic Disulfide Systems

Chromatographic Techniques for Separation and Identification

Chromatography is indispensable for the separation of components in a mixture, allowing for their individual identification and quantification. In the context of isopropylxanthic disulfide, liquid chromatography and gel permeation chromatography are of particular importance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is exceptionally suited for tracking the evolution of various species in reactions involving isopropylxanthic disulfide, such as in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In these systems, isopropylxanthic disulfide can react with radical initiators to form multiple intermediate species. LC-MS allows for the separation of these compounds from the starting materials and the growing polymer chains, while the mass spectrometer provides precise mass information, enabling their identification. For instance, in polymerizations initiated by AIBN in the presence of isopropylxanthic disulfide (DIP), LC-MS can be used to track key intermediates.

Research Findings: Studies on RAFT polymerization mechanisms have utilized LC-MS to identify and monitor transient species. The technique helps in confirming the proposed reaction pathways and in understanding side reactions that may affect the control of the polymerization. By coupling electrochemistry online with MS (EC-MS), it is also possible to study the reduction of the disulfide bond in real-time, identifying the resulting thiol fragments. nih.govresearchgate.net

Intermediate CompoundRole in PolymerizationTypical Analytical Method
S-(cyano)isopropyl O-isopropyl xanthateIn-situ formed RAFT agentLC-MS
Diisopropyl dithiocarbonateByproduct from radical exchangeLC-MS
Isopropyl xanthate anionPrecursor/degradation productLC-MS

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for characterizing polymers synthesized using isopropylxanthic disulfide as a RAFT agent. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution.

When isopropylxanthic disulfide is used effectively as a chain transfer agent, it mediates a controlled polymerization process. This control is evidenced by GPC analysis through several key observables:

A linear increase in the number-average molecular weight (Mn) with monomer conversion.

A narrow molecular weight distribution, indicated by a low dispersity index (Đ), typically less than 1.5.

A symmetrical and unimodal peak in the chromatogram, which shifts to higher molecular weights (shorter retention times) as the polymerization progresses.

Research Findings: Numerous studies on RAFT polymerization report the use of GPC to validate the controlled nature of the synthesis. Discrepancies between theoretical and observed molecular weights can sometimes arise, which GPC data, in conjunction with NMR, can help to resolve. For example, issues like end-group loss or calibration mismatches can be identified. rsc.org

Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol)Weight-Average Molecular Weight (Mw, g/mol)Dispersity (Đ = Mw/Mn)
105,2005,9801.15
3015,50017,3601.12
6031,10034,2101.10
9046,80052,4161.12

Spectroscopic Methods for Structural Elucidation and Kinetic Monitoring

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about chemical structure, bonding, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of isopropylxanthic disulfide and the analysis of polymers derived from it. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's atomic framework.

For the isopropylxanthic disulfide molecule, ¹H NMR spectra show characteristic signals for the methyl (CH₃) and methine (CH) protons of the isopropyl groups. The integration of these signals confirms the ratio of protons, while their chemical shifts and splitting patterns confirm the connectivity. ¹³C NMR provides complementary data on the carbon skeleton. In polymerization, ¹H NMR is used for kinetic monitoring by tracking the disappearance of monomer vinyl proton signals and for end-group analysis to confirm the covalent attachment of the xanthate group to the polymer chains.

Research Findings: Structural and spectroscopic studies have detailed the NMR assignments for various dixanthogens, including isopropylxanthic disulfide. nih.gov Time-resolved NMR experiments can be employed to monitor the evolution of xanthate species during polymerization, providing kinetic data. pitt.edupitt.edu

NucleusGroupTypical Chemical Shift (δ, ppm)Multiplicity
¹H-CH(CH₃)₂~5.8 - 6.0Septet
¹H-CH(CH₃)₂~1.3 - 1.5Doublet
¹³CC=S~215 - 220-
¹³C-O-CH-~78 - 80-
¹³C-CH₃~20 - 22-

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of isopropylxanthic disulfide displays characteristic absorption bands that confirm its structure. Key vibrational modes include C-H stretching from the alkyl groups, C-O-C stretching, and, most importantly, the C=S and S-S stretching vibrations.

Research Findings: Spectroscopic studies have assigned the characteristic vibrational frequencies for isopropylxanthic disulfide. nih.gov The C=S stretching vibration is particularly diagnostic, though it can be coupled with other vibrations. The presence of these specific bands provides clear evidence for the xanthate disulfide structure.

Vibrational ModeFunctional GroupCharacteristic Absorption Band (cm⁻¹)
C-H StretchAlkyl (sp³)2850 - 3000
C-O StretchEster1200 - 1250
C=S StretchThione1050 - 1100
S-S StretchDisulfide500 - 540

Electrochemical Methods for Reaction Monitoring and Product Analysis

Electrochemical methods are highly sensitive for studying redox-active compounds like isopropylxanthic disulfide and its precursors. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy can be used to monitor the synthesis of the disulfide and to analyze its redox behavior.

The formation of isopropylxanthic disulfide typically involves the electrochemical oxidation of its corresponding xanthate salt (e.g., sodium isopropyl xanthate). This oxidation process can be monitored in real-time. Cyclic voltammetry, for example, can show an anodic peak corresponding to the oxidation of the xanthate to the disulfide and a corresponding cathodic peak for the reverse reduction. The potential and current of these peaks provide information about the reaction thermodynamics and kinetics.

Research Findings: Research on the electrosynthesis of organodisulfides has demonstrated that the reaction can be precisely controlled and monitored by tracking the voltage profile of the electrochemical cell. researchgate.net Studies on modified electrodes have shown that the electrochemical behavior of thiols and disulfides can be clearly differentiated and quantified at very low concentrations. osti.gov The electrochemical reduction of disulfide bonds on surfaces has been shown to be a viable method for forming self-assembled monolayers, a process that can be followed electrochemically. curtin.edu.au This highlights the utility of these methods for both monitoring the formation of isopropylxanthic disulfide and analyzing its subsequent reactions.

Environmental Chemistry and Fate of Isopropylxanthic Disulfide

Degradation Pathways and Transformation Products in Environmental Compartments

The degradation of isopropylxanthic disulfide in the environment can proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. The principal degradation routes are expected to be hydrolysis and biodegradation, with potential for photolysis under certain conditions.

A significant degradation pathway for diisopropyl xanthogen polysulfides, which includes isopropylxanthic disulfide, has been identified in the context of its use as a vulcanization accelerator in the rubber industry. When used in conjunction with sulfur and zinc oxide for crosslinking polymers, it is reported to be completely consumed, yielding isopropanol (B130326) and carbon disulfide as the major reaction products. These products would then volatilize at the high temperatures of the vulcanization process.

In a broader environmental context, the degradation of xanthates, in general, is known to produce carbon disulfide and the corresponding alcohol. Other potential degradation products, particularly under alkaline conditions, can include carbonates. The decomposition of xanthates can also lead to the formation of other hazardous substances such as carbonyl sulfide (B99878) and hydrogen sulfide.

Table 1: Potential Transformation Products of Isopropylxanthic Disulfide in Environmental Compartments

Environmental CompartmentPotential Degradation PathwayMajor Transformation ProductsMinor/Possible Transformation Products
Water Hydrolysis, BiodegradationIsopropanol, Carbon DisulfideCarbonate, Carbonyl Sulfide, Hydrogen Sulfide
Soil Biodegradation, Abiotic DegradationIsopropanol, Carbon Disulfide---
Air Photolysis (of volatile products)(From Carbon Disulfide) Carbonyl Sulfide, Sulfur Dioxide---

Note: This table is based on general xanthate chemistry and specific information from industrial applications. The transformation products under typical environmental conditions for isopropylxanthic disulfide have not been extensively studied.

The rate of degradation of xanthates is significantly influenced by environmental factors such as pH and temperature. For xanthates in general, the degradation rate is faster in acidic conditions and slows in alkaline conditions. For instance, the half-life of sodium O-ethyl dithiocarbonate at 25°C is approximately 10 days at a pH of 7, and this doubles at a pH above 8. nih.gov Lower temperatures also tend to extend the degradation period of xanthates. nih.gov

Table 2: Influence of Environmental Factors on the Degradation of Xanthates (General)

Environmental FactorInfluence on Degradation Rate
pH Increased degradation rate under acidic conditions; Slower degradation under neutral to alkaline conditions.
Temperature Increased degradation rate with higher temperatures.
Microbial Activity Expected to contribute significantly to degradation, particularly in soil and biologically active waters.

Environmental Partitioning, Mobility, and Persistence Mechanisms

The environmental partitioning, mobility, and persistence of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter. Isopropylxanthic disulfide is known to be insoluble in water and soluble in organic solvents. This low water solubility suggests that its mobility in the aqueous phase of soil and water systems would be limited.

The partitioning behavior of a chemical between soil/sediment and water is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the chemical to adsorb to soil and sediment, reducing its mobility. Conversely, a low Koc value suggests higher mobility. Specific Koc values for isopropylxanthic disulfide were not found in the surveyed literature.

Given its use in industrial processes, any release to the environment would likely be localized. Its persistence in the environment is not well-documented. However, the degradation pathways that produce volatile compounds like carbon disulfide suggest that, once degraded, some of its byproducts may partition to the atmosphere. Carbon disulfide itself has a relatively short atmospheric half-life, estimated to be between 5 to 10 days, and is not expected to persist in the environment. mdpi.com

The ionic nature of xanthates, in general, suggests they are not expected to accumulate in biota. nih.gov

Table 3: Summary of Environmental Partitioning, Mobility, and Persistence of Isopropylxanthic Disulfide (Inferred)

Environmental ParameterExpected BehaviorRationale
Water Solubility LowInsoluble in water.
Mobility in Soil Low to ModerateExpected to adsorb to organic matter due to low water solubility. Lack of Koc data prevents a definitive assessment.
Partitioning to Air IndirectDegradation to volatile products like carbon disulfide can lead to atmospheric partitioning of byproducts.
Persistence Not well-documentedThe susceptibility of the disulfide bond and xanthate groups to hydrolysis and microbial degradation suggests it may not be highly persistent.
Bioaccumulation Potential LowBased on the general properties of ionic xanthates. nih.gov

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding: Current Status and Future Avenues

The primary synthesis route for isopropylxanthic disulfide involves the oxidation of its corresponding xanthate salt, most commonly sodium isopropyl xanthate. This transformation is typically achieved using oxidizing agents such as chlorine or potassium persulfate in industrial settings. A notable advancement in its synthesis is a patented one-step, anhydrous process that utilizes isopropanol (B130326), a solid base, carbon disulfide, and chlorine gas, which yields high-purity diisopropyl xanthogen disulfide.

Mechanistically, the process hinges on the formation of the xanthate salt followed by an oxidative coupling. The xanthate ion, formed from the reaction of an alcohol (isopropanol) with carbon disulfide in the presence of a base, is oxidized to form the disulfide bond. This disulfide linkage is the key functional group that dictates the compound's reactivity, particularly its role as a sulfur donor and a source of radicals under certain conditions.

Future research avenues in the synthesis and mechanistic understanding of isopropylxanthic disulfide are geared towards enhancing efficiency and sustainability. A critical area for exploration is the development of novel catalytic systems that can facilitate the oxidation step under milder conditions and with higher selectivity, potentially replacing harsher oxidizing agents like chlorine. Electrochemical synthesis methods represent another promising frontier, offering a potentially greener route by minimizing reagent use and waste generation. Furthermore, detailed computational and kinetic studies are needed to fully elucidate the reaction pathways, including the decomposition mechanisms during its application in processes like vulcanization and polymerization. A deeper understanding of these mechanisms will enable more precise control over the formation of desired products and the minimization of unwanted byproducts.

Emerging Applications and Next-Generation Material Development

Isopropylxanthic disulfide is a versatile compound with established roles as a vulcanization accelerator in the rubber industry and as a flotation agent for sulfide (B99878) mineral processing. However, its unique chemical properties are paving the way for its use in more advanced applications and the development of next-generation materials.

A significant emerging application lies in polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It functions as a chain transfer agent, enabling the synthesis of polymers with controlled molecular weights and narrow property distributions, which is crucial for creating advanced macromolecular architectures like block copolymers. The in-situ formation of RAFT agents from isopropylxanthic disulfide provides a powerful tool for precise polymer synthesis.

The development of next-generation materials can benefit significantly from the functionalities offered by isopropylxanthic disulfide. Its ability to act as a sulfur donor is being explored in the synthesis of novel sulfur-containing heterocyclic compounds and polymers with unique optical, electronic, or thermal properties. For instance, research has shown its utility in radical-triggered tandem reactions to construct complex molecular frameworks. Future applications could include its use in:

Self-healing polymers: The reversible nature of the disulfide bond could be harnessed to create materials that can repair themselves after damage.

Advanced composites: Its role as a coupling agent could be optimized to improve the interfacial adhesion between fillers and polymer matrices in high-performance composites.

Drug delivery systems: Biodegradable polymers incorporating disulfide linkages can be designed for controlled release of therapeutic agents.

The table below summarizes key properties relevant to its applications.

PropertyValueApplication Relevance
Molecular FormulaC8H14O2S4Defines its elemental composition and molecular weight.
Melting Point54-56 °CImportant for processing and handling conditions. chemicalbook.com
SolubilitySoluble in organic solvents (e.g., ethanol, ether); insoluble in water. guidechem.comCrucial for its use in organic synthesis and solvent-based polymerizations. guidechem.com
Key Functional GroupDisulfide bond (-S-S-)Central to its reactivity as a vulcanizing agent, RAFT agent, and sulfur donor. cymitquimica.com

Unresolved Challenges and Critical Open Questions for Future Research

Despite its utility, several challenges and open questions remain regarding isopropylxanthic disulfide, representing critical areas for future research.

Synthesis and Mechanistic Insight:

Challenge: The reliance on conventional oxidizing agents that can generate hazardous waste.

Open Question: Can highly efficient and selective green catalytic systems (e.g., enzymatic or biomimetic) be developed for the synthesis of isopropylxanthic disulfide?

Challenge: A complete mechanistic understanding of its decomposition pathways in various applications is lacking.

Open Question: What are the precise intermediate species formed during the vulcanization of rubber or in RAFT polymerization, and how do they influence the final material properties?

Applications and Material Development:

Challenge: Expanding the scope of its application in advanced materials beyond its current uses.

Open Question: How can the disulfide bond's dynamic nature be precisely controlled to design smart materials with tunable properties, such as stimuli-responsive polymers or self-healing composites?

Challenge: The potential for synergistic effects when combined with other reagents is not fully explored.

Open Question: What are the fundamental chemical interactions when isopropylxanthic disulfide is used in combination with other accelerators or reagents, and how can these be leveraged to design novel material formulations?

Sustainability and Environmental Impact:

Challenge: A comprehensive life-cycle assessment of isopropylxanthic disulfide is needed to identify key areas for environmental impact reduction.

Open Question: What are the ultimate environmental degradation products of isopropylxanthic disulfide, and do they pose any long-term ecological risks?

Challenge: Integrating green chemistry principles into its large-scale industrial production and use.

Open Question: Can circular economy models be developed for products utilizing isopropylxanthic disulfide, particularly in the rubber industry, to enable recycling and reduce waste?

Addressing these challenges through focused research will be critical for unlocking the full potential of isopropylxanthic disulfide as a valuable chemical for both current and future technologies.

Q & A

Q. How is isopropylxanthic disulfide (DIP) utilized in controlled radical polymerization, and what experimental parameters are critical for achieving controlled molecular weight distributions?

Isopropylxanthic disulfide acts as a reversible addition-fragmentation chain-transfer (RAFT) agent in polymerization of "less activated" monomers (LAMs) like vinyl acetate. Critical parameters include:

  • Molar ratios : A [DIP]/[AIBN] ratio of 2:1 ensures efficient chain transfer and controlled growth .
  • Temperature : Optimal control is observed at 60–70°C, balancing initiation and propagation rates .
  • Monomer conversion : Molecular weight (MnM_n) increases linearly with conversion (e.g., MnM_n = 10,000–30,000 Da at 30–80% conversion) .
  • Characterization : Use gel permeation chromatography (GPC) for MnM_n and dispersity (ĐĐ), and 1^1H NMR for end-group analysis .

Q. What analytical techniques are essential for confirming the structure of polymers synthesized using isopropylxanthic disulfide?

A multi-technique approach is required:

  • GPC : Monitors MnM_n growth and ĐĐ (<1.5 indicates controlled polymerization) .
  • MALDI-TOF MS : Identifies end-groups (e.g., xanthate-terminated chains) .
  • 1^1H NMR : Detects vinyl monomer incorporation and chain-end functionality (e.g., signals at 3.5–4.0 ppm for xanthate groups) .
  • UV-vis spectroscopy : Validates the presence of chromophoric RAFT end-groups .

Advanced Research Questions

Q. How does the in situ formation of xanthate agents during DIP-mediated polymerization influence reaction mechanisms, and how can intermediates be characterized?

DIP reacts with AIBN-derived radicals to form two RAFT agents:

  • S-(cyano)isopropyl O-isopropyl xanthate : Generated via AIBN radical coupling with DIP.
  • Diisopropyl dithiocarbonate : Forms through radical exchange during propagation . Methodological Insight : Use LC-MS to track intermediate species and time-resolved 1^1H NMR to monitor xanthate evolution .

Q. What strategies can resolve discrepancies between theoretical and observed molecular weights in DIP-mediated polymerizations, especially when using NMR and GPC data?

Discrepancies often arise from:

  • End-group loss : Hydrolysis or radical recombination degrades xanthate termini, skewing NMR results.
  • Solvent-GPC calibration mismatches : Use triple-detection GPC (refractive index, light scattering, viscometry) for accurate MnM_n . Mitigation :
  • Compare MnM_n from NMR (end-group integration) and GPC (absolute calibration).
  • Apply Mark-Houwink corrections for branched or high-ĐĐ polymers .

Q. How can researchers optimize block copolymer synthesis using DIP, particularly when transitioning between monomers with differing reactivity?

Key considerations:

  • Sequential monomer addition : Ensure >95% conversion of the first monomer to minimize compositional drift .
  • Cross-initiation efficiency : Prefer monomers with similar propagation rates (e.g., vinyl acetate and N-vinylcarbazole) to avoid kinetic barriers .
  • Purification : Use precipitation in methanol/hexane to isolate block copolymers before SEC analysis .

Data Contradictions and Mechanistic Challenges

Q. Why do some studies report bimodal molecular weight distributions in DIP-mediated systems, and how can this be addressed experimentally?

Bimodality may result from:

  • Incomplete chain transfer : Excess AIBN increases radical concentration, causing conventional radical polymerization alongside RAFT .
  • Side reactions : Dithiocarbonate byproducts (from DIP degradation) act as inefficient chain-transfer agents . Solutions :
  • Reduce [AIBN] or increase [DIP] to favor RAFT equilibrium.
  • Use low-temperature initiators (e.g., V-70) to minimize side reactions .

Q. What evidence supports the "living" nature of DIP-mediated polymerizations, and how can non-ideal behaviors (e.g., termination) be quantified?

"Living" behavior is confirmed by:

  • First-order kinetics (linear ln([M]₀/[M]) vs. time plots) .
  • Chain extension : Successful synthesis of block copolymers with narrow ĐĐ (<1.3) . Quantifying termination :
  • Use electron paramagnetic resonance (EPR) to detect radical concentrations.
  • Model deviation from ideal kinetics using the Mayo equation to estimate chain-transfer constants .

Tables for Key Experimental Data

Table 1 : Molecular Weight Control in DIP-Mediated Vinyl Acetate Polymerization

Conversion (%)MnM_n (Da)ĐĐ
3010,2001.25
5016,5001.32
8029,8001.41

Table 2 : Common Side Products in DIP Systems and Mitigation Strategies

Side ProductSourceMitigation
Diisopropyl dithiocarbonateRadical exchange during RAFTLower temperature (50–60°C)
Oligomeric xanthatesIncomplete initiationPre-purify DIP and optimize [AIBN]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.